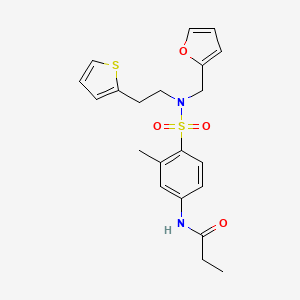

N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide

Description

Properties

IUPAC Name |

N-[4-[furan-2-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c1-3-21(24)22-17-8-9-20(16(2)14-17)29(25,26)23(15-18-6-4-12-27-18)11-10-19-7-5-13-28-19/h4-9,12-14H,3,10-11,15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYFONBFJTWAJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and synthesis methods.

Structural Characteristics

The compound features a unique structure comprising a furan moiety and a thiophenyl group, which are known to contribute to various biological activities. Its molecular formula is , with a molecular weight of approximately 302.39 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan and Thiophene Moieties : Utilizing appropriate reagents to ensure the correct functional groups are introduced.

- Amidation Reaction : The final step often involves the reaction of the furan and thiophene derivatives with propionic acid derivatives under controlled conditions to yield the desired propionamide.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Analgesic Effects : Compounds in this class have shown analgesic properties in various preclinical models, indicating potential use in pain management.

- Anti-inflammatory Activity : Similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, suggesting that this compound may possess anti-inflammatory effects.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it interacts with specific biological targets involved in inflammation and pain pathways. The presence of functional groups allows for potential interactions with receptors or enzymes that mediate these processes.

Case Studies

- Study on Analgesic Activity : A study investigated the analgesic effects of similar sulfamoyl compounds in rodent models. Results indicated a significant reduction in pain response compared to control groups, suggesting potential for further development as analgesics.

- Anti-inflammatory Assessment : In vitro assays demonstrated that derivatives exhibited moderate inhibition of COX enzymes, supporting their potential as anti-inflammatory agents.

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.39 g/mol |

| Antimicrobial Activity | Yes (preliminary data suggest efficacy) |

| Analgesic Activity | Significant reduction in pain responses observed |

| Anti-inflammatory | Moderate inhibition of COX enzymes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propionamide Derivatives with Substituted Phenyl Groups

N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (Compound 34, )

- Structural Similarities : Shares the phenylpropionamide core.

- Key Differences :

- Substituents on the phenyl ring: 4-chloro and 3-methoxy groups vs. the target’s 3-methyl and 4-sulfamoyl groups.

- Piperidin-4-yl group replaces the sulfamoyl-linked heterocycles.

- Implications :

- The chloro and methoxy groups in Compound 34 likely enhance electrophilic reactivity and lipophilicity , whereas the target’s sulfamoyl group may improve water solubility and hydrogen-bonding capacity .

- The piperidine moiety in Compound 34 could enhance blood-brain barrier penetration compared to the target’s bulky sulfamoyl substituents .

3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide ()

- Structural Similarities : Contains a phenylpropionamide core and a furan-2-yl substituent.

- Key Differences :

- The furan is part of a spirocyclic triazaspiro system rather than a sulfamoyl-linked side chain.

- The phenyl ring is substituted with a 4-fluorophenyl group.

- The fluorophenyl group may enhance metabolic stability via reduced cytochrome P450-mediated oxidation .

Sulfamoyl-Containing Analogs

(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide ()

- Structural Similarities : Contains a sulfamoylphenyl group and furan-2-yl substituent.

- Key Differences :

- Thiocarbamoyl linkage instead of a propionamide.

- Acrylamide group with conjugated double bond vs. the target’s saturated ethyl-thiophene chain.

- Implications :

N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide ()

- Structural Similarities : Shares a phenylpropionamide backbone.

- Key Differences: 4-Cyano-3-(trifluoromethyl) substituents on the phenyl ring vs. the target’s 3-methyl and sulfamoyl groups. Thioether linkage to a fluorophenyl group.

- Implications :

Heterocyclic Substituent Comparisons

N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide ()

- Structural Similarities : Contains a furan-2-ylmethyl group and ethyl chain .

- Key Differences :

- Oxane (tetrahydropyran) ring substituent vs. the target’s thiophene.

- Lacks a sulfamoyl group.

- Implications: The oxane ring may improve oral bioavailability due to reduced polarity compared to the target’s thiophene-ethyl-sulfamoyl system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.